An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-phenylethyl)-1H-1,2,4-triazole
An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-phenylethyl)-1H-1,2,4-triazole
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(2-phenylethyl)-1H-1,2,4-triazole, a heterocyclic compound of interest to researchers and professionals in drug development. The document details a robust synthetic protocol for the N-alkylation of 1,2,4-triazole with (2-bromoethyl)benzene, including a discussion of the underlying chemical principles and experimental best practices. Furthermore, a thorough characterization of the target compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is presented. This guide is intended to serve as a practical resource, enabling the reliable synthesis and unambiguous identification of 1-(2-phenylethyl)-1H-1,2,4-triazole in a laboratory setting.
Introduction: The Significance of 1,2,4-Triazole Derivatives
The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, forming the structural core of a wide array of pharmacologically active agents.[1] These five-membered heterocyclic rings, containing three nitrogen atoms and two carbon atoms, are known for their metabolic stability and ability to engage in various biological interactions.[2] Consequently, 1,2,4-triazole derivatives have demonstrated a broad spectrum of therapeutic applications, including antifungal, antimicrobial, anticancer, and anticonvulsant activities.[3][4]
The introduction of a phenylethyl group at the N1 position of the 1,2,4-triazole ring in 1-(2-phenylethyl)-1H-1,2,4-triazole can significantly influence its physicochemical properties, such as lipophilicity and molecular conformation. These modifications can, in turn, modulate the compound's pharmacokinetic and pharmacodynamic profiles, making it a valuable subject of study in the pursuit of novel therapeutic agents.
This guide provides a detailed methodology for the synthesis of 1-(2-phenylethyl)-1H-1,2,4-triazole and a comprehensive analysis of its structural features through established characterization techniques.
Synthesis of 1-(2-phenylethyl)-1H-1,2,4-triazole
The synthesis of 1-(2-phenylethyl)-1H-1,2,4-triazole is most effectively achieved through the N-alkylation of the parent 1,2,4-triazole heterocycle. This reaction involves the formation of a carbon-nitrogen bond between the triazole ring and the phenylethyl moiety. The choice of reagents and reaction conditions is critical to ensure a high yield and regioselectivity of the desired N1-substituted product.
Synthetic Strategy and Mechanistic Considerations
The N-alkylation of 1,2,4-triazole with an alkyl halide, such as (2-bromoethyl)benzene, proceeds via a nucleophilic substitution reaction. The 1,2,4-triazole anion, generated in situ by a suitable base, acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. The regioselectivity of the alkylation, favoring the N1 position, is a key consideration. While alkylation can also occur at the N4 position, the N1-isomer is often the major product under many conditions.[5] The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) facilitates the reaction by solvating the cation of the base and leaving the triazole anion more available for nucleophilic attack.[6]
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of 1-(2-phenylethyl)-1H-1,2,4-triazole.
Caption: A schematic representation of the synthesis of 1-(2-phenylethyl)-1H-1,2,4-triazole.
Detailed Experimental Protocol
This protocol provides a step-by-step procedure for the synthesis of 1-(2-phenylethyl)-1H-1,2,4-triazole.
Materials:
-
1,2,4-Triazole
-
(2-Bromoethyl)benzene
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
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Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1,2,4-triazole (1.0 eq), anhydrous potassium carbonate (1.5 eq), and N,N-dimethylformamide (DMF) to create a slurry.
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Addition of Alkylating Agent: To the stirred slurry, add (2-bromoethyl)benzene (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure to remove the DMF.
-
Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x) and brine (1 x).
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford 1-(2-phenylethyl)-1H-1,2,4-triazole as a pure compound.
Characterization of 1-(2-phenylethyl)-1H-1,2,4-triazole
The unambiguous identification and confirmation of the structure of the synthesized 1-(2-phenylethyl)-1H-1,2,4-triazole are achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR are essential for the characterization of 1-(2-phenylethyl)-1H-1,2,4-triazole.
Expected ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | s | 1H | H-5 (Triazole) |
| ~7.9 | s | 1H | H-3 (Triazole) |
| ~7.3-7.1 | m | 5H | Ar-H (Phenyl) |
| ~4.4 | t | 2H | N-CH₂ |
| ~3.2 | t | 2H | Ph-CH₂ |
The expected chemical shifts are based on general values for 1,2,4-triazole derivatives and related structures.[7][8] The two singlets in the downfield region are characteristic of the protons on the 1,2,4-triazole ring. The multiplet in the aromatic region corresponds to the five protons of the phenyl group. The two triplets represent the two methylene groups of the phenylethyl chain, with the N-CH₂ protons being more deshielded due to their proximity to the electronegative nitrogen atoms of the triazole ring.
Expected ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~152 | C-5 (Triazole) |
| ~145 | C-3 (Triazole) |
| ~138 | Quaternary C (Phenyl) |
| ~129 | Ar-CH (Phenyl) |
| ~128 | Ar-CH (Phenyl) |
| ~127 | Ar-CH (Phenyl) |
| ~50 | N-CH₂ |
| ~36 | Ph-CH₂ |
The expected chemical shifts are based on general values for 1,2,4-triazole derivatives and related structures.[8][9] The two signals at the downfield end of the spectrum are characteristic of the carbon atoms within the 1,2,4-triazole ring. The signals in the 127-138 ppm range correspond to the carbons of the phenyl ring. The two aliphatic carbon signals for the N-CH₂ and Ph-CH₂ groups appear in the upfield region.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Expected IR Data:
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | C-H stretching (aromatic) |
| ~2950-2850 | C-H stretching (aliphatic) |
| ~1600, 1495, 1450 | C=C stretching (aromatic) |
| ~1510 | C=N stretching (triazole ring) |
| ~1270 | C-N stretching |
The expected IR absorption bands are based on characteristic frequencies for similar molecular structures.[10] The spectrum is expected to show characteristic absorptions for the aromatic C-H and C=C bonds of the phenyl ring, as well as the aliphatic C-H bonds of the ethyl bridge. The C=N and C-N stretching vibrations are indicative of the 1,2,4-triazole ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
Expected Mass Spectrometry Data:
| m/z | Assignment |
| ~173 | [M]⁺ (Molecular Ion) |
| ~105 | [C₈H₉]⁺ (Phenylethyl fragment) |
| ~91 | [C₇H₇]⁺ (Tropylium ion) |
| ~69 | [C₂H₃N₃]⁺ (Triazole fragment) |
The molecular weight of C₁₀H₁₁N₃ is approximately 173.19 g/mol . The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns would involve the cleavage of the bond between the phenylethyl group and the triazole ring, leading to the formation of characteristic fragments.[11]
Conclusion
This technical guide has outlined a reliable and reproducible method for the synthesis of 1-(2-phenylethyl)-1H-1,2,4-triazole via N-alkylation of 1,2,4-triazole. The provided step-by-step protocol, along with the detailed explanation of the synthetic strategy, offers a practical approach for obtaining this compound in a laboratory setting. Furthermore, the comprehensive characterization data, including expected NMR, IR, and MS spectra, provides a solid framework for the structural verification of the synthesized product. This guide serves as a valuable resource for researchers and professionals engaged in the synthesis and development of novel 1,2,4-triazole-based compounds.
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